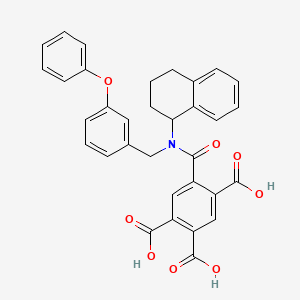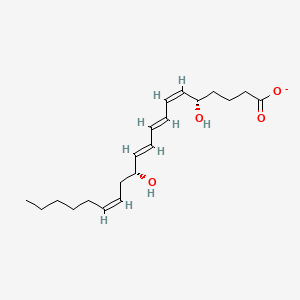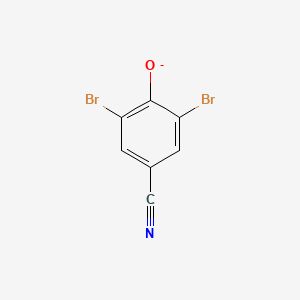
2,6-Dibromo-4-cyanophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dibromo-4-oxidobenzonitrile(1-) is the conjugate base of 3,5-dibromo-4-hydroxybenzonitrile; major species at pH 7.3. It is a conjugate base of a 3,5-dibromo-4-hydroxybenzonitrile.
科学的研究の応用
Electron Acceptors in Conduction
2,6-Dibromo-4-cyanophenolate derivatives have been studied for their potential as electron acceptors in conductive complexes. Research by Yui et al. (1989) indicates that these compounds, when complexed with various electron donors, exhibit high electrical conductivities, reaching metallic levels in some cases. This is attributed to their extensive conjugation which reduces on-site Coulomb repulsion. This property can be crucial in developing advanced materials for electronics (Yui et al., 1989).
Plant Growth Regulation
Compounds related to 2,6-Dibromo-4-cyanophenolate have shown activity in promoting cell elongation in plants. Wain and Harper (1967) discovered that similar 2,6-substituted phenols are active in pea segment tests, suggesting their potential as plant growth-regulating compounds. This finding could be significant in agricultural sciences and biotechnologies (Wain & Harper, 1967).
Environmental Biodegradation
The biodegradation of compounds structurally similar to 2,6-Dibromo-4-cyanophenolate has been examined. For instance, Min et al. (2019) studied the degradation of 2,6-dibromo-4-nitrophenol by a specific bacterial strain. This research contributes to our understanding of the environmental fate of such compounds and their potential impact on ecosystems (Min, Chen, & Hu, 2019).
Solar Cell Applications
In the field of renewable energy, derivatives of 2,6-Dibromo-4-cyanophenolate have been explored for use in dye-sensitized solar cells. Kwon et al. (2011) synthesized a dye based on a dithienothiophene core, including a 2,6-dibromo derivative, which showed an energy conversion efficiency of 7.3%. This highlights the potential of such compounds in the development of efficient solar energy technologies (Kwon et al., 2011).
特性
分子式 |
C7H2Br2NO- |
|---|---|
分子量 |
275.9 g/mol |
IUPAC名 |
2,6-dibromo-4-cyanophenolate |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H/p-1 |
InChIキー |
UPMXNNIRAGDFEH-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C#N |
正規SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C#N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



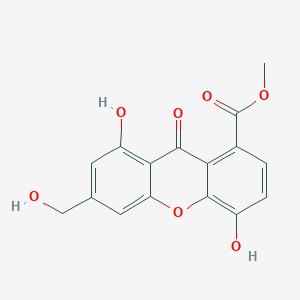
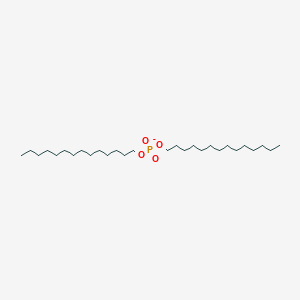


![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)
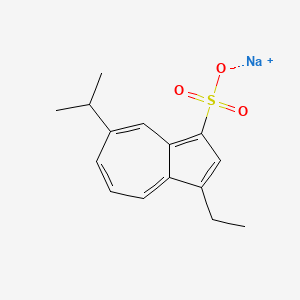

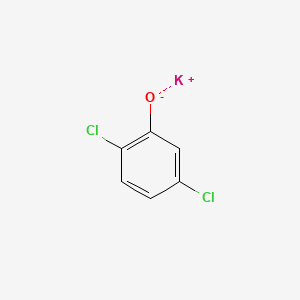


![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
